molecular formula C20H26ClN3O2 B12712753 Piperazine, 1-(3-(3-chlorophenyl)-1-oxo-2-propenyl)-4-(1-methyl-2-oxo-(1-pyrrolidinyl)ethyl)-,(E)-(+-)- CAS No. 97167-60-7

Piperazine, 1-(3-(3-chlorophenyl)-1-oxo-2-propenyl)-4-(1-methyl-2-oxo-(1-pyrrolidinyl)ethyl)-,(E)-(+-)-

Cat. No.: B12712753
CAS No.: 97167-60-7
M. Wt: 375.9 g/mol
InChI Key: NELFLVULPXMVNC-BQYQJAHWSA-N
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Description

Piperazine, 1-(3-(3-chlorophenyl)-1-oxo-2-propenyl)-4-(1-methyl-2-oxo-(1-pyrrolidinyl)ethyl)-,(E)-(±)- is a complex organic compound belonging to the piperazine family Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry, particularly as anthelmintics and psychoactive substances

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine derivatives typically involves the reaction of piperazine with various electrophiles. For this specific compound, the synthesis might involve:

    Step 1: Reaction of piperazine with 3-chlorobenzaldehyde to form an intermediate.

    Step 2: Condensation of the intermediate with a propenyl group under basic conditions.

    Step 3: Introduction of the pyrrolidinyl group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of such complex piperazine derivatives often involves multi-step synthesis in a controlled environment. The process may include:

    Batch Processing: Each step of the synthesis is carried out in separate reactors.

    Continuous Flow Processing: The entire synthesis is conducted in a continuous flow reactor, improving efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the propenyl group.

    Reduction: Reduction reactions may target the carbonyl groups present in the molecule.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, piperazine derivatives are often studied for their potential as enzyme inhibitors or receptor agonists/antagonists. This compound could be investigated for similar properties.

Medicine

Piperazine derivatives have been used as anthelmintics and in the treatment of psychiatric disorders

Industry

In the industrial sector, piperazine derivatives are used in the production of polymers, resins, and other materials. This compound could be explored for similar uses.

Mechanism of Action

The mechanism of action for piperazine derivatives often involves interaction with neurotransmitter receptors or ion channels. This compound might exert its effects by:

    Binding to Receptors: It could bind to specific receptors in the brain, altering neurotransmitter release.

    Inhibiting Enzymes: It might inhibit enzymes involved in neurotransmitter metabolism.

    Modulating Ion Channels: The compound could modulate ion channels, affecting neuronal excitability.

Comparison with Similar Compounds

Similar Compounds

    Piperazine: The parent compound, used as an anthelmintic.

    Fluphenazine: A piperazine derivative used as an antipsychotic.

    Trifluoperazine: Another antipsychotic piperazine derivative.

Uniqueness

This specific compound is unique due to its combination of a chlorophenyl group, a propenyl group, and a pyrrolidinyl group. These structural features might confer unique biological activities and chemical reactivity compared to other piperazine derivatives.

Properties

CAS No.

97167-60-7

Molecular Formula

C20H26ClN3O2

Molecular Weight

375.9 g/mol

IUPAC Name

2-[4-[(E)-3-(3-chlorophenyl)prop-2-enoyl]piperazin-1-yl]-1-pyrrolidin-1-ylpropan-1-one

InChI

InChI=1S/C20H26ClN3O2/c1-16(20(26)24-9-2-3-10-24)22-11-13-23(14-12-22)19(25)8-7-17-5-4-6-18(21)15-17/h4-8,15-16H,2-3,9-14H2,1H3/b8-7+

InChI Key

NELFLVULPXMVNC-BQYQJAHWSA-N

Isomeric SMILES

CC(C(=O)N1CCCC1)N2CCN(CC2)C(=O)/C=C/C3=CC(=CC=C3)Cl

Canonical SMILES

CC(C(=O)N1CCCC1)N2CCN(CC2)C(=O)C=CC3=CC(=CC=C3)Cl

Origin of Product

United States

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